molecular formula C12H22N2O2 B2722025 Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 2138528-27-3

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B2722025
CAS RN: 2138528-27-3
M. Wt: 226.32
InChI Key: RXLDDHKJEYNJNF-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate, also known as TBAAHC, is a bicyclic compound that has been of interest to the scientific community due to its potential use as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate is not fully understood, but it has been shown to interact with certain receptors in the brain and central nervous system. It has been suggested that this compound may act as a partial agonist or antagonist at these receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to modulate neurotransmitter release and to affect neuronal activity. It has also been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate in lab experiments is its high affinity and selectivity for certain receptors, which allows for more precise targeting and manipulation of these receptors. However, limitations include the potential for off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, research into the synthesis of modified versions of this compound may lead to the development of more effective and selective drugs for the treatment of various diseases.

Synthesis Methods

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has been synthesized using various methods, including the reaction of tert-butyl 2-oxocyclopentanecarboxylate with 1-aminomethyl-2-azabicyclo[3.2.0]heptane in the presence of a base. Other methods include the reaction of tert-butyl 2-oxocyclopentanecarboxylate with 1-aminomethyl-2-azabicyclo[3.2.0]heptane in the presence of a catalyst or the reaction of tert-butyl 2-oxocyclopentanecarboxylate with 1-aminomethyl-2-azabicyclo[3.2.0]heptane under microwave irradiation.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has been studied for its potential use in various scientific research applications, including as a ligand for imaging agents and as a potential therapeutic agent for the treatment of various diseases. It has been shown to have high affinity and selectivity for certain receptors, making it a promising candidate for drug development.

properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-9-4-6-12(9,14)8-13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLDDHKJEYNJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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